PROTAC CDK9 ligand-1

説明

BenchChem offers high-quality PROTAC CDK9 ligand-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC CDK9 ligand-1 including the price, delivery time, and more detailed information at info@benchchem.com.

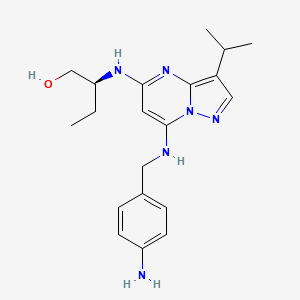

Structure

3D Structure

特性

分子式 |

C20H28N6O |

|---|---|

分子量 |

368.5 g/mol |

IUPAC名 |

(2S)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol |

InChI |

InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m0/s1 |

InChIキー |

ZTQFEMJXWCDAAJ-INIZCTEOSA-N |

異性体SMILES |

CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |

正規SMILES |

CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |

製品の起源 |

United States |

An In-Depth Technical Guide to PROTAC CDK9 Ligand-1 (CAS 3031327-95-1): A Key Building Block for Targeted Protein Degradation

Executive Summary: The emergence of targeted protein degradation (TPD) has opened a new frontier in drug discovery, moving beyond simple occupancy-based inhibition to event-driven elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and their rational design requires high-affinity, selective ligands for the protein of interest. This guide provides a detailed examination of PROTAC CDK9 ligand-1 (CAS 3031327-95-1), a critical chemical entity used in the synthesis of potent and selective CDK9-degrading PROTACs. We will explore the central role of its target, Cyclin-Dependent Kinase 9 (CDK9), in cellular transcription and disease, the fundamental mechanism of PROTACs, and provide detailed, field-proven protocols for the characterization of PROTACs synthesized from this ligand. This document is intended for researchers, chemists, and drug development professionals engaged in the development of novel therapeutics based on TPD.

Section 1: The PROTAC Revolution: A Paradigm Shift in Pharmacology

Traditional pharmacology has been dominated by small-molecule inhibitors that function through an "occupancy-driven" model, requiring sustained and high-concentration binding to a protein's active site to elicit a therapeutic effect. This approach has limitations, including the need for high drug exposure, potential for off-target effects, and the "undruggable" nature of proteins lacking well-defined binding pockets.

Proteolysis-targeting chimeras (PROTACs) offer a transformative alternative.[1] These heterobifunctional molecules are not inhibitors in the classical sense; they are catalysts of degradation. A PROTAC consists of three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[1][2] By simultaneously engaging the POI and an E3 ligase, the PROTAC forms a ternary complex that induces the cell's own ubiquitin-proteasome system (UPS) to tag the POI for destruction.[1] This "event-driven" mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein targets, leading to potentially more profound and durable pharmacological effects at lower doses.[1][3]

Caption: Conceptual workflow for the synthesis of a CDK9 PROTAC.

Section 5: Essential Protocols for Characterizing CDK9 PROTACs

The following protocols provide a robust framework for the preclinical evaluation of any PROTAC synthesized using PROTAC CDK9 ligand-1. They are designed as a self-validating system to ensure scientific rigor.

Protocol 5.1: In Vitro CDK9 Degradation Assay via Western Blot

Objective: To quantify the dose- and time-dependent degradation of CDK9 protein in a relevant cancer cell line (e.g., TC-71, HCT116, MV4-11).

-

Cell Culture: Plate cells (e.g., TC-71 Ewing sarcoma cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Compound Treatment:

-

Dose-Response: Treat cells with a serial dilution of the CDK9 PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 8 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (e.g., 10 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours). 3[5]. Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Western Blot:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against CDK9 overnight at 4°C.

-

Crucially, also probe for a loading control protein (e.g., GAPDH, β-actin) to validate that any observed decrease in CDK9 is not due to loading errors.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ.

-

Causality and Trustworthiness: This protocol directly visualizes the disappearance of the target protein. The inclusion of a dose-response demonstrates potency (calculating a DC₅₀ value), while the time-course reveals the kinetics of degradation. The loading control is non-negotiable; it validates the integrity of the experiment by normalizing the CDK9 signal to total protein loaded.

Protocol 5.2: Mechanistic Validation of PROTAC-Mediated Degradation

Objective: To confirm that the observed protein loss is a direct result of the canonical PROTAC mechanism (i.e., dependent on the proteasome and the specific E3 ligase).

[5]Methodology:

-

Cell Culture: Plate TC-71 cells as described in Protocol 5.1.

-

Pre-treatment with Inhibitors: Two hours prior to adding the CDK9 PROTAC, pre-treat separate wells with one of the following:

-

Proteasome Inhibitor: MG132 (5 µM). Rationale: If degradation is proteasome-dependent, blocking the proteasome should "rescue" CDK9 levels.

-

Neddylation Inhibitor: MLN4924 (2 µM). Rationale: This inhibits the activation of Cullin-RING E3 ligases like CRL4-CRBN, preventing their function. A rescue confirms the involvement of this E3 ligase class.

-

Excess Warhead: A high concentration of PROTAC CDK9 ligand-1 itself or a known inhibitor like SNS032 (10 µM). Rationale: This will competitively block the PROTAC from binding to CDK9, preventing ternary complex formation and subsequent degradation.

-

Excess E3 Ligand: A high concentration of the E3 ligand alone, such as thalidomide (10 µM). Rationale: This competitively blocks the PROTAC from binding to the E3 ligase, similarly preventing degradation.

-

-

PROTAC Treatment: Add an effective concentration of the CDK9 PROTAC (e.g., 20 nM) to all wells (including a no-pretreatment control) and incubate for 4-6 hours.

-

Analysis: Perform cell lysis, protein quantification, and Western Blot for CDK9 as described in Protocol 5.1.

Causality and Trustworthiness: This protocol is a self-validating system. A true PROTAC effect will be reversed by each of the pre-treatments. The rescue of CDK9 levels in the presence of these specific inhibitors provides unequivocal evidence that the degradation is occurring through the intended ternary complex-proteasome pathway, building high confidence in the mechanism of action.

[5]### Section 6: Data Interpretation and Expected Outcomes

A successful PROTAC derived from ligand 3031327-95-1 will exhibit specific characteristics in the aforementioned assays.

Quantitative Data Summary

The results from these experiments can be summarized to compare the novel PROTAC against its parent inhibitor and other benchmarks.

| Compound | DC₅₀ (TC-71 cells) | Dₘₐₓ | IC₅₀ (TC-71 cells) | Mechanism Confirmed? |

| Example CDK9 PROTAC | 3.5 nM | >99% | 8.5 nM | Yes |

| Parent Inhibitor (e.g., SNS032) | N/A | N/A | 48.9 nM | N/A |

| Benchmark PROTAC (e.g., THAL-SNS032) | ~20 nM | ~90% | 21.6 nM | Yes |

| (Note: Data for the parent inhibitor and benchmark are illustrative, based on published values for similar compounds like dCDK9-202 and THAL-SNS032 to provide context). | ||||

| [5] | ||||

| A potent PROTAC should demonstrate a low nanomolar DC₅₀ (concentration for 50% degradation) and a high Dₘₐₓ (maximum degradation percentage). O[5]ften, the IC₅₀ (concentration for 50% inhibition of cell viability) of the PROTAC will be significantly lower than that of the parent warhead, demonstrating the enhanced efficacy of the degradation approach. |

PROTAC CDK9 ligand-1 (CAS 3031327-95-1) is a valuable chemical tool for the development of next-generation therapeutics targeting CDK9. As a validated, high-affinity warhead, it provides a solid foundation for the synthesis of PROTACs aimed at addressing diseases driven by transcriptional dysregulation, including a wide range of cancers. By employing the rigorous, mechanistically driven experimental workflows detailed in this guide, researchers can confidently characterize novel CDK9 degraders, validate their mechanism of action, and advance promising candidates toward preclinical and clinical development. The shift from occupancy-based inhibition to event-driven degradation represents a significant advancement in medicine, and tools like PROTAC CDK9 ligand-1 are essential for realizing its full potential.

References

-

Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer. National Center for Biotechnology Information (PMC). [Link]

-

Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Taylor & Francis Online. [Link]

-

Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy. PubMed. [Link]

-

FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. [Link]

-

Selective CDK9 degradation using a proteolysis-targeting chimera (PROTAC) strategy. ResearchGate. [Link]

-

A potent and selective PROTAC degrader of CDK9 as effective inhibitor of HIV-1 RNA synthesis. PubMed. [Link]

-

Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. ACS Publications. [Link]

-

Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion. ResearchGate. [Link]

-

Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. PubMed. [Link]

-

Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org. [Link]

-

CDK9 PROTAC C3. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Task 1 CDK9 PROTAC Components. Scribd. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Aminopyrazole-Based CDK9 Ligands

Abstract

Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of transcriptional elongation, making it a compelling therapeutic target, particularly in oncology where cancer cells are often addicted to the continuous transcription of survival-critical genes.[1][2] This guide provides a detailed examination of the mechanism of action for a prominent class of CDK9 modulators: aminopyrazole-based ligands. We will dissect the molecular interactions governing their inhibitory effects, the downstream cellular consequences, and the advanced application of this scaffold in targeted protein degradation technologies. Furthermore, this document furnishes field-proven experimental protocols to empower researchers to validate and characterize these mechanisms in their own laboratories.

The Central Role of CDK9 in Transcriptional Regulation

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are fundamental to cellular processes like cell cycle control and transcription.[3][4] CDK9, specifically, forms a heterodimeric complex with a regulatory cyclin, predominantly Cyclin T1, to create the Positive Transcription Elongation Factor b (P-TEFb).[5][6]

The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[6][7] This phosphorylation event is a critical checkpoint that releases RNAPII from a state of promoter-proximal pausing, allowing it to transition into a productive elongation phase, thereby transcribing full-length messenger RNA (mRNA).[8]

In many malignancies, cancer cells exhibit a heightened dependence on the constant expression of genes with short-lived mRNA transcripts.[2] These often include potent anti-apoptotic proteins like Mcl-1 and XIAP, as well as key oncoproteins such as MYC.[1][5] By maintaining high levels of these proteins, cancer cells evade apoptosis and sustain their proliferative drive. Consequently, inhibiting CDK9 presents a powerful strategy to selectively shut down these survival pathways.[1][7]

Caption: Key interactions of an aminopyrazole ligand in the CDK9 active site.

By occupying this site, the aminopyrazole ligand physically prevents ATP from binding, thereby inhibiting the phosphotransferase activity of CDK9. This directly blocks the phosphorylation of RNAPII and halts transcriptional elongation. [7]

Cellular Ramifications of CDK9 Inhibition

The inhibition of CDK9's kinase activity triggers a cascade of downstream cellular events:

-

Transcriptional Repression : The primary effect is the suppression of transcriptional elongation, leading to a rapid depletion of short-lived mRNAs. [1]2. Downregulation of Survival Proteins : This transcriptional halt disproportionately affects proteins with high turnover rates, such as the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor MYC. [5]3. Induction of Apoptosis : The loss of critical anti-apoptotic proteins sensitizes cancer cells to programmed cell death (apoptosis). [1][7]4. Cell Cycle Arrest : The disruption of normal transcriptional programs can also lead to cell cycle arrest. [7]

Compound Class Representative Compound Target(s) Reported IC₅₀ (CDK9) Reference Arylazopyrazole CAN508 CDK9 350 nM [7] Indenopyrazole RGB-286638 Multi-CDK 1 nM [7] Aminopyrazole AT7519 Multi-CDK Potent (specific value varies by source) [4][7] | Aminopyrimidine | NVP-2 | CDK9 | < 0.514 nM | [7]|

Table 1: Potency of representative pyrazole-based and related CDK9 inhibitors. IC₅₀ values represent the concentration required for 50% inhibition of kinase activity in vitro.

Advanced Application: Aminopyrazole-Based PROTACs for CDK9 Degradation

Beyond simple inhibition, the aminopyrazole scaffold serves as an effective "warhead" for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. [5] A PROTAC consists of:

-

A ligand that binds the protein of interest (POI), in this case, an aminopyrazole derivative for CDK9.

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or VHL).

-

A chemical linker connecting the two ligands. [5] The PROTAC facilitates the formation of a ternary complex between CDK9 and the E3 ligase. [5]This proximity enables the E3 ligase to transfer ubiquitin molecules to surface-exposed lysine residues on CDK9. The polyubiquitinated CDK9 is then recognized and degraded by the cell's proteasome. [5]This approach can offer enhanced selectivity and a more durable and profound biological response compared to inhibition alone. [9]

Caption: Mechanism of action for an aminopyrazole-based CDK9 PROTAC.

Experimental Validation Protocols

To validate the mechanism of action, a series of self-validating experiments should be performed. The causality is established by linking direct target engagement and inhibition with the expected downstream cellular phenotypes.

Protocol: In Vitro Kinase Assay

-

Objective : To quantify the direct inhibitory effect of the aminopyrazole ligand on CDK9 kinase activity.

-

Causality : This assay directly measures the inhibition of the target enzyme, providing an IC₅₀ value as a measure of potency.

Step-by-Step Methodology:

-

Reaction Setup : In a multi-well plate, add the aminopyrazole compound at various concentrations (e.g., serial dilutions from 1 µM to 0.1 nM) in an appropriate buffer (e.g., 30 mM HEPES, pH 7.5). [10]2. Component Addition : Add a solution containing recombinant CDK9/Cyclin T1 enzyme and a suitable substrate (e.g., a peptide mimicking the RNAPII CTD).

-

Initiate Reaction : Start the kinase reaction by adding a solution containing ATP and MgCl₂. The final reaction mixture may contain 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl₂, and 1 mM EGTA. [10]4. Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes). [10]5. Detection : Stop the reaction by adding a detection solution (e.g., containing EDTA). Quantify the amount of phosphorylated substrate or consumed ATP using a suitable detection method (e.g., fluorescence-based ADP detection). [10]6. Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Western Blot for Downstream Markers

-

Objective : To confirm that CDK9 inhibition in a cellular context leads to the expected decrease in RNAPII phosphorylation and downregulation of Mcl-1.

-

Causality : This links the enzymatic inhibition (from 5.1) to the direct functional consequence in cells (blocked RNAPII phosphorylation) and the downstream phenotypic driver (Mcl-1 loss).

Step-by-Step Methodology:

-

Cell Treatment : Seed cancer cells (e.g., MV4-11 or HeLa) and treat with the aminopyrazole ligand at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC₅₀) for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Denature 20-40 µg of protein from each sample, separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer the proteins to a PVDF membrane. [11]5. Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. [11] * Incubate the membrane with primary antibodies against p-RNAPII (Ser2), total RNAPII, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. [11] * Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [11]6. Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine changes in protein levels relative to the loading control.

-

Caption: Standard experimental workflow for Western Blot analysis.

Protocol: Cell Viability Assay (MTT Assay)

-

Objective : To measure the effect of the compound on cancer cell proliferation and viability.

-

Causality : This demonstrates the ultimate phenotypic consequence of the mechanism of action, linking target inhibition and downstream protein loss to cell death or growth arrest.

Step-by-Step Methodology:

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. [11]2. Compound Treatment : Treat the cells with serial dilutions of the aminopyrazole ligand. Include vehicle-only and no-cell controls. [11]3. Incubation : Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO₂. [11]4. MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [11]6. Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. [11]7. Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

References

- Al-Jomah, N., & Al-Zoubi, M. S. (2023). CDK9 inhibitors in cancer research. RSC Medicinal Chemistry.

- Sharma, P., et al. (2021). Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. Bioorganic & Medicinal Chemistry Letters.

- Peretto, I., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry.

-

Li, Z., et al. (2022). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Expert Opinion on Investigational Drugs. [Link]

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]

- Kumar, S. K., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters.

- El-Damasy, D. A., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

El-Damasy, D. A., et al. (2023). Aminopyridone-linked benzimidazoles: a fragment-based drug design for the development of CDK9 inhibitors. Future Medicinal Chemistry. [Link]

- Al-Jomah, N., et al. (2022). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Cancers.

-

El-Damasy, D. A., et al. (2024). Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers in Chemistry. [Link]

-

Core, L. J., & Adelman, K. (2019). CDK9: a signaling hub for transcriptional control. Transcription. [Link]

-

Squillaro, T., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Journal of Experimental & Clinical Cancer Research. [Link]

-

Cho, S., et al. (2010). Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation. Journal of Biological Chemistry. [Link]

-

Wikipedia. (n.d.). Cyclin-dependent kinase 9. Wikipedia. [Link]

-

Zhou, Q., & Yik, J. H. N. (2006). P-TEFb as A Promising Therapeutic Target. Molecules. [Link]

-

Zhang, T., et al. (2023). Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. Journal of Medicinal Chemistry. [Link]

-

Al-Jomah, N., et al. (2022). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. ResearchGate. [Link]

-

El-Damasy, D. A., et al. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org. [Link]

Sources

- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]

- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. preprints.org [preprints.org]

- 11. benchchem.com [benchchem.com]

Technical Guide: CDK9 Ligand-1 vs. SNS-032 Warhead

The following technical guide provides an in-depth analysis of CDK9 targeting strategies, specifically contrasting the established SNS-032 warhead with the highly selective "CDK9 Ligand-1" (Aminopyrazole class) used in next-generation PROTAC design.

Comparative Binding Kinetics & PROTAC Design Implications

Executive Summary: The Selectivity Shift

Cyclin-dependent kinase 9 (CDK9), the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), is a high-value target for transcriptional therapy in oncology (specifically AML and solid tumors driven by MYC).

For over a decade, SNS-032 (BMS-387032) served as the benchmark ATP-competitive inhibitor. However, its therapeutic window is limited by off-target inhibition of CDK2 (cell cycle) and CDK7 (transcriptional initiation).

CDK9 Ligand-1 (typically an aminopyrazole or 2-aminopyrimidine derivative, CAS: 3031327-95-1) represents a structural evolution designed to exploit the conformational plasticity of the CDK9

Mechanistic Profiling: SNS-032 vs. CDK9 Ligand-1

2.1 The Incumbent: SNS-032 (The Thiazole Warhead)

SNS-032 is an N-acyl-2-aminothiazole inhibitor. It binds the ATP pocket of CDK9 with extreme potency but lacks the structural filters to distinguish between the highly homologous ATP sites of CDK2, CDK7, and CDK9.

-

Binding Mode: Canonical Type I ATP-competitive binding.

-

Kinome Profile: Promiscuous.[1]

-

Limitation: When used as a PROTAC warhead (e.g., THAL-SNS-032), it degrades CDK9 but often retains cytotoxic CDK2 inhibition, confounding the "degradation vs. inhibition" phenotype.

2.2 The Challenger: CDK9 Ligand-1 (The Aminopyrazole Warhead)

"CDK9 Ligand-1" (often derived from the scaffold identified in Wei et al., J. Med. Chem 2021) utilizes an aminopyrazole core. It is engineered to form specific hydrogen bonds with the CDK9 hinge region while exploiting the unique flexibility of the CDK9 G-loop or

-

Binding Mode: Optimized Type I binding with "exit vector" feasibility for linker attachment (essential for PROTACs).

-

Advantage: Allows for the generation of degraders that deplete P-TEFb without halting the cell cycle via CDK2 blockade, reducing neutropenia risks.

Quantitative Comparison Data

The following table synthesizes binding affinities and cellular potency. Note that "Ligand-1" refers to the specific aminopyrazole precursor used in selective degraders (e.g., Compound 9 precursors).

| Metric | SNS-032 (Warhead) | CDK9 Ligand-1 (Selective Warhead) |

| Chemical Class | Aminothiazole | Aminopyrazole / Pyrimidine |

| CDK9 Enzymatic IC | 4 nM | 11 - 32 nM |

| CDK2 Enzymatic IC | 38 nM | > 1,000 nM |

| Selectivity (CDK9 vs CDK2) | ~10-fold | > 30-100 fold |

| Primary Resistance Mechanism | Upregulation of MCL-1 (transient) | Acquired mutation in CRBN (if PROTAC) |

| PROTAC Example | THAL-SNS-032 | PROTAC Compound 9 (Wei et al.) |

| Degradation DC | ~50 - 158 nM | ~15 - 50 nM |

Key Insight: While SNS-032 has higher intrinsic affinity for CDK9 (4 nM vs ~11 nM), Ligand-1 is superior for drug development because its affinity for CDK2 is negligible. In PROTACs, the "hook effect" (loss of degradation at high concentrations) is less problematic with Ligand-1 because off-target binding does not drive toxicity.

Signaling Pathway & Mechanism of Action

The following diagram illustrates how CDK9 inhibition/degradation disrupts the P-TEFb complex, leading to transcriptional pausing of oncogenes like MYC and MCL1.

Caption: Pathway illustrating P-TEFb regulation of RNA Pol II and the distinct intervention points of SNS-032 (inhibition) versus Ligand-1 based PROTACs (degradation).[1][2][3][4][6][7][8]

Experimental Protocols

To validate the affinity and selectivity of CDK9 Ligand-1 versus SNS-032, the following self-validating protocols are recommended.

5.1 Protocol A: NanoBRET Target Engagement Assay

This assay measures the affinity of the ligand for CDK9 in live cells, which is more physiologically relevant than enzymatic assays.

Materials:

-

HEK293 cells transfected with NanoLuc-CDK9 fusion vector.

-

Cell-permeable fluorescent tracer (e.g., Tracer K-10).

-

Test Compounds: SNS-032 and CDK9 Ligand-1.

Workflow:

-

Transfection: Plate HEK293 cells (2x10^5 cells/mL) and transfect with NanoLuc-CDK9 plasmid using FuGENE HD. Incubate 24h.

-

Tracer Addition: Treat cells with the fluorescent tracer at a concentration determined by its

(typically 0.5 - 1.0 -

Compound Treatment: Add serial dilutions of SNS-032 and CDK9 Ligand-1 (0 nM to 10

M) to compete with the tracer. -

Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

-

Measurement: Add NanoBRET substrate/inhibitor mix. Read donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

-

Calculation: Calculate BRET ratios (Acceptor/Donor). Plot dose-response curves to determine cellular

.-

Validation Check: SNS-032 should show potent displacement (

< 100 nM).[8] If Ligand-1 shows

-

5.2 Protocol B: Differential Degradation Analysis (Western Blot)

To confirm selectivity (sparing CDK2).

Workflow:

-

Seeding: Plate MOLT-4 or MV4-11 cells (suspension) at 1x10^6 cells/well.

-

Treatment: Treat with:

-

Vehicle (DMSO)

-

SNS-032 (Inhibitor control, 100 nM)[2]

-

THAL-SNS-032 (Promiscuous Degrader, 100 nM)

-

PROTAC-Ligand-1 (Selective Degrader, 100 nM)

-

-

Time Course: Harvest lysates at 2h, 6h, and 24h.

-

Lysis: Use RIPA buffer with protease/phosphatase inhibitors.

-

Immunoblotting:

-

Primary Abs: anti-CDK9 (CST #2316), anti-CDK2 (CST #2546), anti-RNAPII pSer2 (Chromatin mark).

-

Loading Control: GAPDH or Vinculin.

-

-

Analysis:

-

Success Criteria: PROTAC-Ligand-1 must deplete CDK9 (>80%) while leaving CDK2 levels unchanged. THAL-SNS-032 often reduces CDK2 levels slightly or induces cell cycle markers indicative of CDK2 blockade (e.g., Cyclin E accumulation).

-

References

-

Olson, C. M., et al. (2018).[6] Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation.[1][6][9][8][10] Nature Chemical Biology, 14(2), 163–170. Link

-

Wei, D., et al. (2021).[11] Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer.[11] Journal of Medicinal Chemistry, 64(19), 14822–14847.[11] Link

-

Chen, R., et al. (2009). Mechanism-based pharmacodynamic analysis of the interaction of SNS-032 with CDK2, CDK7, and CDK9.[2] Cancer Chemotherapy and Pharmacology, 64, 723–732.[2] Link

-

MedChemExpress. PROTAC CDK9 ligand-1 Product Datasheet (CAS 3031327-95-1). Link

-

Jiang, B., et al. (2021). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader. Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Cas9 binding and cleavage across diverse guide sequences maps landscapes of target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional inhibition by CDK7/9 inhibitor SNS-032 suppresses tumor growth and metastasis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Role of CDK9 Ligands in P-TEFb Complex Disruption

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Positive Transcription Elongation Factor b (P-TEFb) is a pivotal regulator of gene expression, acting as a gatekeeper for transcriptional elongation. Its catalytic core, Cyclin-Dependent Kinase 9 (CDK9), in complex with a Cyclin T partner, phosphorylates key substrates to release RNA Polymerase II (Pol II) from a paused state, enabling the synthesis of messenger RNA.[1][2] The activity of P-TEFb is tightly controlled, primarily through its sequestration into an inactive complex known as the 7SK small nuclear ribonucleoprotein (snRNP).[3][4] Small molecule ligands targeting the ATP-binding pocket of CDK9 have emerged as powerful tools and therapeutic candidates. These ligands not only inhibit the kinase activity of CDK9 but can also induce the disruption of the P-TEFb complex, releasing it from the inhibitory 7SK snRNP. This guide provides an in-depth examination of the mechanisms governing this disruption and presents validated experimental protocols to investigate this critical aspect of CDK9-targeted pharmacology.

Part 1: The P-TEFb Complex: A Master Regulator of Transcriptional Elongation

Structure and Function of P-TEFb

P-TEFb is a heterodimeric protein complex composed of a catalytic subunit, CDK9, and a regulatory cyclin subunit, typically Cyclin T1 (CycT1).[5] This complex is a central player in the control of transcription elongation.[6] After transcription initiation, Pol II often pauses approximately 20-60 nucleotides downstream from the transcription start site. This promoter-proximal pausing is a major checkpoint in gene expression and is mediated by negative elongation factors like DSIF (DRB-sensitivity-inducing factor) and NELF (negative elongation factor).[7]

The primary role of active P-TEFb is to alleviate this pause. It does so by phosphorylating the C-terminal domain (CTD) of the largest subunit of Pol II, primarily on the Serine-2 position of its heptapeptide repeats.[5][8] This phosphorylation event, along with the phosphorylation of DSIF and NELF, causes NELF to dissociate from the complex and converts DSIF into a positive elongation factor, ultimately releasing Pol II to enter a state of productive elongation.[7][8] This process is critical for the expression of a vast number of protein-coding genes, particularly those with short-lived mRNA transcripts, including many proto-oncogenes like MYC and anti-apoptotic factors such as MCL-1.[5][9]

The 7SK snRNP: A Dynamic Reservoir of Inactive P-TEFb

In a cellular environment, a significant portion of P-TEFb (often more than half) is held in an inactive state within a larger ribonucleoprotein complex.[10] This complex, known as the 7SK snRNP, is composed of the 7SK small nuclear RNA (snRNA), HEXIM1 (hexamethylene bisacetamide-inducible protein 1), LARP7, and MEPCE.[4][9] The 7SK snRNA acts as a scaffold, and together with HEXIM1, it directly binds to the CDK9/CycT1 heterodimer, effectively inhibiting CDK9's kinase activity.[4]

This sequestration provides a dynamic regulatory mechanism. In response to cellular signals, such as transcriptional stress or specific developmental cues, P-TEFb can be released from the 7SK snRNP.[11][12] This release makes active P-TEFb available to drive gene expression. The equilibrium between the active, free P-TEFb and the inactive, 7SK-bound form is a critical determinant of the cell's transcriptional output.[12]

Part 2: CDK9 Ligands as Modulators of P-TEFb Integrity

Mechanism of Action of CDK9 Ligands

Small molecule inhibitors of CDK9, often referred to as CDK9 ligands, are typically ATP-competitive inhibitors that bind to the kinase domain of CDK9.[13][14] By occupying the ATP-binding pocket, they prevent the phosphorylation of ATP and subsequent transfer of the phosphate group to CDK9's substrates, thereby blocking its enzymatic function.[14]

One of the first and most studied CDK9 inhibitors is Flavopiridol (Alvocidib).[15] It potently inhibits P-TEFb's kinase activity with a low nanomolar Ki value.[16] Interestingly, some studies have suggested that Flavopiridol's binding is not strictly competitive with ATP, indicating a very tight-binding interaction that can induce conformational changes in CDK9.[7][17] This observation is a key insight into how these ligands might do more than just inhibit catalysis.

Ligand-Induced Disruption of the P-TEFb Complex

A critical, and therapeutically significant, consequence of ligand binding to CDK9 is the disruption of the P-TEFb complex, particularly its release from the inhibitory 7SK snRNP. While seemingly counterintuitive—releasing an enzyme from its inhibitor—this effect is central to the mechanism of action for many CDK9-targeting compounds.

The binding of a ligand to the CDK9 subunit can induce conformational changes that weaken the interaction between P-TEFb and the HEXIM1/7SK snRNA core of the inhibitory complex.[18] This leads to the dissociation of the active P-TEFb heterodimer (CDK9/CycT1) from the 7SK snRNP.[11][18] Even though the released P-TEFb is catalytically inactive due to the presence of the bound inhibitor, its release can alter the cellular stoichiometry of the 7SK snRNP components. The precise downstream consequences are complex and context-dependent, but this disruption is a measurable and important pharmacodynamic marker.

Comparative Effects of Different CDK9 Inhibitors

Different CDK9 inhibitors can have varying effects on P-TEFb complex integrity and kinase activity. This is often related to their specific binding kinetics, selectivity profile, and the conformational changes they induce upon binding.

| Inhibitor Name | Primary Target(s) | Reported IC50 (CDK9) | Known Effect on P-TEFb Complex |

| Flavopiridol (Alvocidib) | Pan-CDK (potent on CDK9) | ~3 nM | Induces release from 7SK snRNP |

| SNS-032 (BMS-387032) | CDK2, 7, 9 | 4 nM | Inhibits CDK9 kinase activity |

| PHA-767491 | Cdc7, CDK9 | Not specified | Inhibits CDK9 kinase activity in CLL cells |

| NVP-2 | CDK9/CycT | < 0.514 nM | Potent inhibition of kinase activity |

This table is a summary of representative data and specific values may vary between studies.[19][20][21]

Part 3: Experimental Methodologies for Studying P-TEFb Disruption

To rigorously assess the impact of a novel CDK9 ligand on P-TEFb complex integrity and function, a multi-faceted approach is required. The following protocols represent a core workflow for characterizing these effects.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to confirm that a ligand binds to its intended target within the complex environment of an intact cell.[22] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[23]

Expertise & Causality: This is the crucial first step. Before investigating downstream effects like kinase inhibition or complex disruption, you must prove the compound physically interacts with CDK9 in a cellular context. A positive CETSA result provides strong evidence of on-target activity.[24]

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat one set of cells with the CDK9 ligand at the desired concentration and another with a vehicle control for 1-2 hours.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble CDK9 at each temperature point by Western Blot.

-

Interpretation: A successful ligand will result in a rightward shift in the melting curve for CDK9 compared to the vehicle control, indicating that more CDK9 remains soluble at higher temperatures due to stabilization by the bound ligand.

Protocol 3.2: In Vitro Kinase Assay for Catalytic Inhibition

Principle: This assay directly measures the enzymatic activity of CDK9 and its inhibition by a ligand.[25][26] It quantifies the transfer of a phosphate group from ATP to a substrate.

Expertise & Causality: While CETSA confirms binding, it does not confirm functional inhibition. This assay provides the quantitative IC50 value, a critical parameter for any kinase inhibitor. Using a known substrate like the Pol II CTD peptide ensures biological relevance.

Methodology:

-

Reagents:

-

Recombinant active CDK9/CycT1 enzyme.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Substrate (e.g., a synthetic peptide corresponding to the Pol II CTD).

-

[γ-³²P]ATP or an ADP-Glo™ system for non-radioactive detection.

-

Serial dilutions of the CDK9 ligand.

-

-

Reaction Setup: In a 96-well plate, combine the kinase buffer, CDK9/CycT1 enzyme, and substrate.

-

Inhibitor Addition: Add the serially diluted CDK9 ligand or vehicle control to the wells. Incubate for 10-15 minutes to allow for binding.

-

Initiation: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).[25] Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Termination and Detection:

-

Radioactive: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive (ADP-Glo™): Add the ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal, measured by a plate reader.[25]

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3.3: Co-Immunoprecipitation (Co-IP) to Assess Complex Disruption

Principle: Co-IP is the gold-standard technique for studying protein-protein interactions in situ.[27][28] An antibody against a "bait" protein (e.g., CDK9) is used to pull it down from a cell lysate, along with any interacting "prey" proteins (e.g., CycT1, HEXIM1).

Expertise & Causality: This experiment directly tests the hypothesis that the ligand disrupts the P-TEFb/7SK snRNP complex. By comparing the amount of co-precipitated HEXIM1 in vehicle- vs. ligand-treated cells, you can visualize the dissociation. The choice of a gentle lysis buffer is critical to preserve protein complexes that might otherwise be disrupted by harsh detergents.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the CDK9 ligand or vehicle control as desired. Harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Tween20, along with protease and phosphatase inhibitors).[29] Keep samples on ice.

-

Pre-clearing: Centrifuge the lysate to pellet debris. To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 1 hour at 4°C.[29] Pellet the beads and collect the supernatant (the pre-cleared lysate).

-

Immunoprecipitation:

-

Set aside a small aliquot of the lysate as an "Input" control.

-

To the remaining lysate, add a primary antibody against CDK9 or an isotype control IgG. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[30]

-

-

Complex Capture: Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[30]

-

Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins and denature them.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against CDK9 (to confirm successful pulldown), CycT1 (to confirm the core P-TEFb complex), and HEXIM1 (the key readout for 7SK snRNP association).

-

Interpretation: A successful disruption will show a significant reduction in the amount of HEXIM1 co-precipitated with CDK9 in the ligand-treated sample compared to the vehicle control, while the amount of CycT1 should remain relatively stable.

Part 4: Therapeutic Implications and Future Directions

The disruption of the P-TEFb complex by CDK9 ligands has profound implications for drug development, particularly in oncology.[31] Many cancers are addicted to the high transcriptional output of oncogenes like MYC, which rely on P-TEFb activity for their expression.[32] By inhibiting CDK9, these ligands can effectively shut down the transcription of these key survival genes, leading to cell cycle arrest and apoptosis.[14][15]

The ability of a ligand to not only inhibit CDK9 but also disrupt its association with the 7SK snRNP provides a complex pharmacodynamic profile. Understanding this dual mechanism is crucial for optimizing drug design and dosing schedules. Future research will likely focus on developing ligands with tailored profiles—for example, those that are highly selective for CDK9 and can fine-tune the equilibrium between active and inactive P-TEFb pools to achieve maximal therapeutic benefit with minimal toxicity.

References

-

Fujinaga, K., et al. (2012). P-TEFb: The master regulator of transcription elongation. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1829(1), 1-10. [Link]

-

Let's Talk Academy. (n.d.). Role of Cyclin T1 in P-TEFb Complex | Transcription Elongation. [Link]

-

Galbiati, A., et al. (2021). CDK9 function in RNA Pol II activation and gene transcription. ResearchGate. [Link]

-

Baumli, S., et al. (2008). The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation. The EMBO Journal, 27(13), 1907–1918. [Link]

-

Cho, S., et al. (2007). Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation. Journal of Biological Chemistry, 282(41), 30398-30406. [Link]

-

SignalChem. (n.d.). CDK9/CyclinK, Active Datasheet. [Link]

-

Cho, S., et al. (2007). Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation. Semantic Scholar. [Link]

-

Cho, S., et al. (2007). Regulation of P-TEFb elongation complex activity by CDK9 acetylation. Europe PMC. [Link]

-

Al-Rashidi, R., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Pharmacology, 12, 794498. [Link]

-

Zahra, M. H., et al. (2022). The Pharmacological Implications of Flavopiridol: An Updated Overview. Molecules, 27(19), 6246. [Link]

-

Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. [Link]

-

Zaborowska, J., et al. (2016). CDK9: a signaling hub for transcriptional control. Trends in Genetics, 32(9), 543-555. [Link]

-

Dai, L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(3), 630-639. [Link]

-

Gero, T. W., et al. (2019). Overview of CDK9 as a target in cancer research. Drug Discovery Today, 24(7), 1433-1442. [Link]

-

Krueger, B. J., et al. (2010). The Mechanism of Release of P-TEFb and HEXIM1 from the 7SK snRNP by Viral and Cellular Activators Includes a Conformational Change in 7SK. PLoS ONE, 5(6), e11388. [Link]

-

Krueger, B. J. (2008). Regulated release of P-Tefb from the 7sk Snrnp. Iowa Research Online. [Link]

-

Wikipedia. (n.d.). Cyclin-dependent kinase 9. [Link]

-

Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. [Link]

-

ResearchGate. (2015). Can someone provide me with a detailed protocol for a CDK9 kinase assay? [Link]

-

BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. [Link]

-

Chao, S. H., et al. (2001). Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo. Journal of Biological Chemistry, 276(34), 31793-31799. [Link]

-

Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. [Link]

-

HUGO Gene Nomenclature Committee. (n.d.). Gene group: P-TEFb complex subunits. [Link]

-

ResearchGate. (n.d.). Role of CDK9 in transcription elongation. [Link]

-

Huang, C. H., et al. (2012). CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma. Genes & Development, 26(17), 1800-1805. [Link]

-

Synapse. (2023). What are CDK9 inhibitors and how do you quickly get the latest development progress? [Link]

-

Wood, G. S., et al. (2021). Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. Scientific Archives, 4(1). [Link]

-

Chen, R., et al. (2020). HEXIM1 controls P-TEFb processing and regulates drug sensitivity in triple-negative breast cancer. Molecular Biology of the Cell, 31(17), 1845-1856. [Link]

-

Dai, L., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

-

Shaw, J., et al. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [Link]

-

Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. [Link]

-

Egloff, S., et al. (2006). Regulation of Polymerase II Transcription by 7SK snRNA: Two Distinct RNA Elements Direct P-TEFb and HEXIM1 Binding. Molecular and Cellular Biology, 26(2), 630-642. [Link]

-

Chao, S. H., et al. (2000). Flavopiridol inhibits P-TEFb and blocks HIV-1 replication. Journal of Biological Chemistry, 275(37), 28345-28348. [Link]

-

Cicco, E. D., et al. (2010). Mechanisms of Action of a Dual Cdc7/Cdk9 Kinase Inhibitor against Quiescent and Proliferating CLL Cells. Molecular Cancer Therapeutics, 9(9), 2496-2506. [Link]

-

ResearchGate. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

-

Asghar, U., et al. (2015). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 20(2), 2063-2095. [Link]

-

ResearchGate. (n.d.). P-TEFb is maintained in a functional equilibrium by dynamic associations with its positive and negative regulators. [Link]

Sources

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. Gene group | HUGO Gene Nomenclature Committee [genenames.org]

- 3. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Polymerase II Transcription by 7SK snRNA: Two Distinct RNA Elements Direct P-TEFb and HEXIM1 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Research Portal [iro.uiowa.edu]

- 12. researchgate.net [researchgate.net]

- 13. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 15. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flavopiridol inhibits P-TEFb and blocks HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Mechanism of Release of P-TEFb and HEXIM1 from the 7SK snRNP by Viral and Cellular Activators Includes a Conformational Change in 7SK - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. mdpi.com [mdpi.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]

- 24. pubs.acs.org [pubs.acs.org]

- 25. promega.com [promega.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. assaygenie.com [assaygenie.com]

- 30. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 31. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 32. CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma [genesdev.cshlp.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of CDK9 PROTAC Warheads

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in regulating transcriptional elongation. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent modality to target CDK9 by inducing its degradation. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of CDK9 PROTAC warheads, the moieties responsible for binding to the CDK9 protein. We will delve into the chemical scaffolds of various warhead classes, their binding modes within the CDK9 active site, and the critical impact of their structural modifications on degradation potency, selectivity, and cellular activity. This guide is intended to serve as a valuable resource for researchers in the field of targeted protein degradation, offering insights into the rational design and optimization of effective and selective CDK9 degraders.

Introduction: The Rationale for Targeting CDK9 with PROTACs

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[1] P-TEFb plays a pivotal role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), thereby releasing it from promoter-proximal pausing.[2] Dysregulation of CDK9 activity is a hallmark of numerous cancers, where it drives the expression of key oncoproteins and survival factors such as MYC and MCL-1.[2][3]

Traditional small-molecule inhibitors of CDK9 have shown promise but are often hampered by challenges related to selectivity and the need for sustained high-level occupancy of the ATP-binding site.[4][5] The high degree of structural homology among the ATP-binding sites of different CDK family members makes the development of highly selective inhibitors a significant challenge.[5]

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeting CDK9. These heterobifunctional molecules consist of a warhead that binds to the target protein (CDK9), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[6] By bringing CDK9 into close proximity with an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of CDK9 by the proteasome. This event-driven pharmacology offers several advantages over traditional inhibition, including the potential for enhanced potency, improved selectivity, and a more durable biological response.[4]

Figure 2: Workflow for Western Blot Analysis of CDK9 Degradation.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale for Experimental Choices:

-

Principle: The assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

-

Endpoint Measurement: This endpoint assay provides a quantitative measure of the overall effect of the PROTAC on cell viability after a defined treatment period.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. [4]2. PROTAC Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the CDK9 PROTAC for the desired duration (e.g., 72 hours). [7]3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [7]4. Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [4]5. Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [4][7]6. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [4][7]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assays (Caspase-Glo® 3/7 Assay)

Since CDK9 degradation is expected to induce apoptosis in cancer cells, it is important to quantify this effect. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Rationale for Experimental Choices:

-

Mechanism-Based Readout: This assay provides a more specific readout of apoptosis induction compared to general cell viability assays.

-

High Sensitivity: The luminescent signal provides high sensitivity and a broad dynamic range.

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the CDK9 PROTAC as described for the MTT assay. [3]2. Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. [8]3. Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. [8]4. Incubation: Gently mix the contents on a plate shaker and incubate at room temperature for 30 minutes to 3 hours. [8]5. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. [3]6. Data Analysis: Normalize the luminescent signal to the vehicle-treated control to determine the fold-change in caspase 3/7 activity.

In-Cell Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Assay is a powerful tool for measuring the binding of a PROTAC to its target protein in living cells.

Rationale for Experimental Choices:

-

Live-Cell Measurement: This assay provides real-time measurement of target engagement in a physiologically relevant cellular context.

-

Quantitative Binding Data: It allows for the determination of the intracellular affinity (apparent Kd) of the PROTAC for CDK9.

General Protocol Outline:

-

Cell Transfection: Co-transfect cells with a vector expressing CDK9 fused to the NanoLuc® luciferase and a vector for a fluorescent tracer that binds to CDK9.

-

PROTAC Treatment: Add the CDK9 PROTAC at various concentrations to the transfected cells.

-

BRET Measurement: The PROTAC will compete with the fluorescent tracer for binding to the CDK9-NanoLuc® fusion protein. The binding of the tracer results in Bioluminescence Resonance Energy Transfer (BRET). The displacement of the tracer by the PROTAC leads to a decrease in the BRET signal.

-

Data Analysis: The BRET signal is measured using a plate reader, and the data is used to calculate the intracellular affinity of the PROTAC. [9]

Selectivity Profiling using Quantitative Proteomics

To assess the global selectivity of a CDK9 PROTAC, quantitative proteomics methods such as Tandem Mass Tag (TMT)-based mass spectrometry can be employed.

Rationale for Experimental Choices:

-

Unbiased and Global Analysis: This approach provides an unbiased and comprehensive view of the entire proteome, allowing for the identification of off-target degradation events.

-

Multiplexing Capabilities: TMT labeling enables the simultaneous analysis of multiple samples, increasing throughput and reducing experimental variability.

General Workflow:

-

Cell Treatment: Treat different cell lines with the CDK9 PROTAC and appropriate controls.

-

Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.

-

TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.

-

Sample Pooling and Fractionation: Pool the labeled peptide samples and fractionate them to reduce complexity.

-

LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance levels between the treated and control groups to identify proteins that are significantly degraded.

Future Directions and Emerging Concepts

The field of CDK9 PROTACs is rapidly evolving, with several exciting areas of active research:

-

Covalent CDK9 PROTACs: The development of covalent warheads that form an irreversible bond with a non-catalytic cysteine residue in or near the CDK9 active site could lead to PROTACs with enhanced potency and prolonged duration of action.

-

Structural Biology of Ternary Complexes: Elucidating the high-resolution crystal structures of CDK9-PROTAC-E3 ligase ternary complexes will provide invaluable insights into the molecular basis of cooperativity and selectivity, guiding the rational design of next-generation degraders.

-

Novel E3 Ligase Ligands: Expanding the repertoire of E3 ligase ligands beyond the commonly used CRBN and VHL binders will open up new avenues for tissue-specific degradation and overcoming potential resistance mechanisms.

-

In Vivo Efficacy and Safety: As more potent and selective CDK9 PROTACs are developed, rigorous preclinical evaluation in relevant animal models will be crucial to assess their therapeutic potential and safety profiles. [6]

Conclusion

The development of CDK9 PROTACs represents a promising therapeutic strategy for a range of human diseases, particularly cancer. A deep understanding of the structure-activity relationship of the CDK9 warhead is paramount for the design of potent, selective, and effective degraders. This technical guide has provided a comprehensive overview of the key warhead classes, their SAR, and the essential experimental protocols for their characterization. By leveraging these insights, researchers can continue to advance the field of targeted protein degradation and develop novel CDK9-directed therapies with improved clinical outcomes.

References

-

Qiu, X., Li, Y., Yu, B., Ren, J., Huang, H., Wang, M., ... & Bian, J. (2021). Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion. European Journal of Medicinal Chemistry, 211, 113091. [Link]

-

Qiu, X., Li, Y., Yu, B., Ren, J., Huang, H., Wang, M., ... & Bian, J. (2021). Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion. European Journal of Medicinal Chemistry, 211, 113091. [Link]

-

Misale, S., Bozic, I., Grahovac, J., Hein, C. T., Tabernero, J., & Bardelli, A. (2006). SNS-032 is a potent and selective inhibitor of CDK2, 7 and 9 and induces cell death by inhibiting cell cycle progression and the expression of antiapoptotic proteins. Cancer Research, 66(8 Supplement), 936-936. [Link]

-

Li, J., Liu, T., Song, Y., Wang, M., Liu, L., Zhu, H., ... & Wang, M. (2023). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 66(21), 14787-14805. [Link]

-

Li, J., Liu, T., Song, Y., Wang, M., Liu, L., Zhu, H., ... & Wang, M. (2023). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 66(21), 14787-14805. [Link]

-

Yin, J., Zhang, N., Wang, T., Zhang, C., & Wang, M. (2023). Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. Journal of Medicinal Chemistry. [Link]

-

Koirala, M., & DiPaola, M. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org. [Link]

-

Li, Y., Chen, Y., & Liu, Z. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Expert Opinion on Investigational Drugs, 32(8), 695-709. [Link]

-

Koirala, M., & DiPaola, M. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. International Journal of Molecular Sciences, 25(5), 2603. [Link]

-

Li, J., Liu, T., Song, Y., Wang, M., Liu, L., Zhu, H., ... & Wang, M. (2023). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., Zhang, Y., Li, Y., Chen, X., Wang, H., & Wang, W. (2023). Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy. European Journal of Medicinal Chemistry, 260, 115774. [Link]

-

Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry, 62(24), 3237-3248. [Link]

-

Noblejas-López, M. D. M., Gandullo-Sánchez, L., Galán-Moya, E. M., López-Rosa, R., Tébar-García, D., Nieto-Jiménez, C., ... & Ocaña, A. (2022). Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer. International Journal of Molecular Sciences, 23(10), 5476. [Link]

-

Rana, S., & Natarajan, A. (2022). Selective CDK9 degradation using a proteolysis-targeting chimera (PROTAC) strategy. Future Medicinal Chemistry, 14(3), 131-135. [Link]

-

King, H. M., Rana, S., Kubica, S. P., Mallareddy, J. R., Kizhake, S., Ezell, E. L., ... & Natarajan, A. (2021). Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. Bioorganic & Medicinal Chemistry Letters, 43, 128061. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders[v1] | Preprints.org [preprints.org]

- 7. scribd.com [scribd.com]

- 8. promega.com [promega.com]

- 9. NanoBRET® Target Engagement CDK Selectivity Systems [promega.sg]

Technical Guide: Crystal Structure of CDK9 Bound to Aminopyrazole Ligands

Executive Summary

Cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), is a critical regulator of RNA Polymerase II (RNAPII) transcription elongation.[1][2] Unlike cell-cycle CDKs, CDK9 is a validated therapeutic target for transcriptional addiction in oncology (e.g., AML, MYC-driven solid tumors) and HIV latency reactivation.

This technical guide provides a comprehensive structural analysis of CDK9 complexed with aminopyrazole-based inhibitors (e.g., AT7519 and its derivatives). We dissect the atomic-level interactions governing potency and selectivity, provide a field-validated protocol for the production and crystallization of the CDK9/Cyclin T1 complex, and illustrate the structure-activity relationships (SAR) that drive lead optimization.

Biological Context: The CDK9/Cyclin T1 Axis[3]

CDK9 forms a heterodimer with Cyclin T1 (CycT1) to constitute active P-TEFb. Its primary function is to phosphorylate the Serine-2 (Ser2) residues on the C-terminal domain (CTD) of RNAPII, releasing the polymerase from promoter-proximal pausing.

Signaling Pathway Visualization

Figure 1: The P-TEFb signaling axis.[3] CDK9 phosphorylation of RNAPII and negative elongation factors drives transcription of short-lived anti-apoptotic proteins (MCL-1).

Structural Biology of the CDK9 Active Site[1][5]

The CDK9 kinase domain adopts the canonical bilobal fold common to the eukaryotic protein kinase superfamily.

Key Architectural Features

-

N-Lobe (Residues 16–108): Consists mostly of

-sheets. Contains the G-rich loop (G-loop) which acts as a flexible lid over the ATP phosphates. -

C-Lobe (Residues 109–330): Mostly

-helical.[4][5] Contains the Activation Segment (T-loop) . -

Hinge Region (Residues 104–106): Connects the two lobes and serves as the primary anchor for ATP-competitive inhibitors.

-

Gatekeeper Residue (Phe103): Controls access to the back hydrophobic pocket.[5] In CDK9, this is a Phenylalanine (Phe103), which is larger than the Threonine found in some other kinases, but identical to CDK2 (Phe80), posing selectivity challenges.

Aminopyrazole Binding Mode Analysis

Aminopyrazoles (e.g., AT7519 ) are "privileged scaffolds" for kinase inhibition. They function as Type I ATP-competitive inhibitors.

The Hinge Interaction

The defining feature of this class is the donor-acceptor motif provided by the pyrazole and adjacent amino/amide groups.

-

Residue Cys106: The pyrazole nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate hydrogen bond network with the backbone amide and carbonyl of Cys106.

-

Residue Asp104: The backbone carbonyl of Asp104 often accepts a hydrogen bond from the inhibitor, stabilizing the orientation.

The Hydrophobic Sandwich

The planar aromatic system of the aminopyrazole is sandwiched between:

-

Ala46 / Val33 (N-lobe, G-loop vicinity)

-

Leu156 (C-lobe)

Selectivity Determinants

While the hinge region is highly conserved between CDK2 and CDK9, selectivity is often achieved by targeting the G-loop flexibility and specific water networks. CDK9's G-loop is more flexible than CDK2's, allowing it to accommodate bulkier substituents on the pyrazole C3/C4 positions.

Interaction Map (DOT)

Figure 2: 2D Interaction Map of Aminopyrazole binding to CDK9. Key anchor points are Cys106 and Asp104.[4][6]

Experimental Protocol: Production & Crystallization

Generating high-quality crystals of the CDK9/Cyclin T1 complex requires a eukaryotic expression system to ensure proper folding and phosphorylation (specifically pThr186).

Expression System (Insect Cells)

-

Host: Spodoptera frugiperda (Sf9) cells.

-

Vector: Baculovirus dual-expression vector (e.g., pFastBac Dual) or co-infection.

-

Constructs:

-

CDK9: Full length (1–372) or C-term truncated (1–330) to improve crystallization behavior.

-

Cyclin T1: Residues 1–260 (Cyclin box domain). Full-length CycT1 is intrinsically disordered at the C-terminus and hinders crystallization.

-

-

Tags: N-terminal His6-tag on CDK9; Strep-tag or GST-tag on Cyclin T1 (cleavable).

Purification Workflow

| Step | Buffer / Condition | Purpose |

| Lysis | 50 mM Tris pH 8.0, 500 mM NaCl, 5% Glycerol, 5 mM | High salt prevents aggregation. |

| Affinity (Ni-NTA) | Elution with 300 mM Imidazole. | Capture His-tagged CDK9 complex. |

| Tag Cleavage | TEV Protease (1:50 ratio), overnight at 4°C. | Remove flexible tags to promote lattice formation. |

| Reverse Ni-NTA | Flow-through collection. | Remove uncleaved protein and protease. |

| SEC | Superdex 200 Increase (25 mM HEPES pH 7.5, 200 mM NaCl, 1 mM TCEP). | Isolate heterodimer; remove aggregates. |

Crystallization (Vapor Diffusion)

-

Method: Sitting drop vapor diffusion at 18°C.

-

Protein Concentration: 8–12 mg/mL.

-

Ligand Soaking/Co-crystallization: Co-crystallization is preferred. Incubate protein with 1–2 mM ligand (from 100 mM DMSO stock) for 1 hour prior to setting drops.

-

Precipitant Screen:

-

Condition A: 20% PEG 3350, 0.2 M Potassium Thiocyanate.

-

Condition B: 18% PEG 1000, 0.1 M Tris pH 8.5, 0.2 M NaCl.

-

-

Cryoprotection: Reservoir solution + 20% Ethylene Glycol or Glycerol.

Workflow Diagram

Figure 3: Step-by-step structural biology workflow for CDK9/Ligand complexes.

Structure-Activity Relationship (SAR) Insights

The crystal structure data drives the optimization of aminopyrazoles from micromolar hits to nanomolar leads like AT7519.

SAR Table: Impact of Substitutions

| Position | Modification | Structural Effect | Impact on Potency/Selectivity |

| Pyrazole C3 | Amide/Carboxamide | Orients the inhibitor via H-bond to hinge backbone. | Essential for binding affinity. |

| Pyrazole C4 | 2,6-Dichlorobenzoyl | Fills the hydrophobic pocket near the Gatekeeper (Phe103). | Increases potency; steric clash in kinases with smaller gatekeepers. |

| Piperidine Tail | Solvent-exposed amine | Extends towards the solvent; forms salt bridge with Asp109 or Glu107. | Improves solubility and cellular permeability. Key site for PROTAC linker attachment. |

| Core Scaffold | Azabenzimidazole replacement | Rigidifies the core. | Can improve selectivity vs CDK2 by exploiting subtle hinge differences. |

Case Study: AT7519

AT7519 utilizes the 4-aminopyrazole core. Structural overlays (e.g., homology with PDB 4FKG or direct CDK9 structures like 7NWK for related analogs) reveal that the 2,6-dichlorophenyl group twists out of plane, displacing water molecules in the back pocket, providing a significant entropic gain in binding energy.

References

-

Structural Basis of CDK9 Inhibition

-

Baumli, S., et al. "The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation." EMBO J. 2008; 27(13): 1907–1918. Link

- Note: The foundational structure of the CDK9/CycT1 complex (PDB: 3BLR).

-

-

Aminopyrazole Inhibitor Discovery (AT7519)

-

CDK2-Aminopyrazole Structural Analog

-

Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." J. Med. Chem. 2008; 51(16): 4986–4999. Link

- Note: Detailed SAR and crystallographic data (PDB: 2VTA/4FKG) establishing the binding mode of this class.

-

- Bian, J., et al. "Discovery of Wogonin-based PROTACs as potent and selective CDK9 degraders." Eur. J. Med. Chem. 2020.

-

Recent CDK9 Structural Advances

-

Collie, G. W., et al. "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement." J. Med. Chem. 2021. (PDB: 7NWK). Link

-

Sources

- 1. rcsb.org [rcsb.org]

- 2. uniprot.org [uniprot.org]

- 3. Cyclin T1 and CDK9 T-Loop Phosphorylation Are Downregulated during Establishment of HIV-1 Latency in Primary Resting Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico-driven identification of potent CDK9 inhibitors through bioisosteric replacement and multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

Application Note: Synthesis of CDK9 PROTACs Using Ligand-1